1,4-Diethoxybenzene;sulfane
Description
1,4-Diethoxybenzene (C₁₀H₁₄O₂; CAS 122-95-2) is a phenolic ether derivative where ethoxy (-OCH₂CH₃) groups occupy the 1 and 4 positions on a benzene ring. Its structure was redetermined at 200 K to refine metrical parameters for structure-property relationship studies . This compound is synthesized via etherification of 1,4-benzoquinone or phase-transfer catalysis using hydroquinone and diethyl sulfate, achieving yields >84% . Applications include its use as an intermediate in photoluminescent polymers (e.g., PPV) for LED displays , macrocycle synthesis (e.g., Ethoxypillar[6]arene) , and industrial solvents .
Properties
IUPAC Name |
1,4-diethoxybenzene;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2.H2S/c1-3-11-9-5-7-10(8-6-9)12-4-2;/h5-8H,3-4H2,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPCVVVGRRZGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 166.22 g/mol
- IUPAC name: 1,4-Diethoxybenzene
- Synonyms: Hydroquinone diethyl ether, p-Diethoxybenzene
Introduction to Sulfane
Sulfane refers to sulfur-containing compounds with labile sulfane sulfur atoms (oxidation states 0 or −1), such as persulfides (RSSH), polysulfides (RSₙR), and thiosulfate (S₂O₃²⁻). Sulfane sulfur participates in biological processes like protein S-sulfhydration (converting -SH to -SSH) , mitochondrial bioenergetics , and H₂S storage/release . It exhibits antioxidant properties and is implicated in cancer pathways; deficiencies correlate with tumor proliferation . Detection methods include cyanide-mediated spectrophotometric assays (460 nm) .
Key Sulfane Compounds :
- Hydrogen sulfide (H₂S): Gasotransmitter with signaling roles.
- Glutathione persulfide (GSSH): Redox regulator .
- Thiosulfate (S₂O₃²⁻): Sulfur-transfer agent .
Comparison of 1,4-Diethoxybenzene with Structural Analogs
Dialkoxybenzenes
Key Differences :
Other Phenolic Ethers
| Compound | Structure | Applications | Reference |
|---|---|---|---|
| Hydroquinone dimethyl ether | 1,4-OCH₃ | Solvent, dye synthesis | |
| 1,4-Diisopropenylbenzene | 1,4-CH₂C(CH₂)₂ | Polymer crosslinking agent |
Functional Contrast :
- Solubility: Ethoxy groups in 1,4-diethoxybenzene improve solubility in non-polar solvents vs. methoxy analogs .
Comparison of Sulfane with Reactive Sulfur Species
Sulfane Sulfur vs. H₂S and Thiols
Key Insights :
Sulfane Sulfur in Cancer Biology
- Anticancer Mechanisms: Garlic-derived sulfane compounds (e.g., DADS, DATS) induce apoptosis and inhibit carcinogen activation .
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